molecular formula C7H12ClNO2 B13992020 4-(3-Chloropropyl)morpholin-3-one

4-(3-Chloropropyl)morpholin-3-one

Cat. No.: B13992020
M. Wt: 177.63 g/mol
InChI Key: VERRRKLDHNUNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropyl)morpholin-3-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a morpholinone ring, a common scaffold in drug discovery, linked to a reactive chloropropyl chain. This structure makes it a potential versatile building block for the development of more complex molecules. While specific biological data for this compound may be limited, analogs and related structures, such as 4-(3-Chloropropyl)morpholine, are well-established intermediates in pharmaceutical development. For instance, such compounds have been utilized in the synthesis of investigational pharmacological chaperones for treating Gaucher disease and as a key precursor in the development of novel quinazoline derivatives evaluated for their antitumor activity . Researchers value this compound for its potential to be used in alkylation reactions, where the chloro group can be displaced to form carbon-nitrogen or carbon-sulfur bonds, or to incorporate the morpholinone moiety into larger molecular architectures. Its application is primarily in constructing compound libraries for high-throughput screening or in targeted synthesis for hit-to-lead optimization campaigns. Handle this reagent with appropriate precautions. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-(3-chloropropyl)morpholin-3-one

InChI

InChI=1S/C7H12ClNO2/c8-2-1-3-9-4-5-11-6-7(9)10/h1-6H2

InChI Key

VERRRKLDHNUNRW-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1CCCCl

Origin of Product

United States

Synthetic Methodologies for 4 3 Chloropropyl Morpholin 3 One

Traditional and Established Synthetic Routes

Traditional methods for the synthesis of 4-(3-Chloropropyl)morpholin-3-one are centered on the N-alkylation of the morpholin-3-one (B89469) heterocyclic core with a three-carbon dihalogenated electrophile. This approach is a cornerstone of its production, relying on well-understood reaction mechanisms.

Reactions Involving Morpholin-3-one and Halogenated Propanes

The most common and established route involves the direct alkylation of the nitrogen atom of the morpholin-3-one ring using a propane molecule substituted with two leaving groups, typically halogens.

The reaction between morpholin-3-one and 1-bromo-3-chloropropane (B140262) is a primary example of a traditional N-alkylation strategy. In this reaction, the nitrogen atom of the morpholin-3-one acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the bromide ion is preferentially displaced, leading to the formation of the desired this compound.

This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct that is formed. The choice of base is critical to avoid side reactions. phasetransfercatalysis.comgoogleapis.com Potential side reactions include the dehydrohalogenation of 1-bromo-3-chloropropane by a strong base to form allyl halides, or the further reaction of the product to form impurities. phasetransfercatalysis.com

Table 1: Reactants in the Synthesis of this compound

Compound Name Role Key Characteristics
Morpholin-3-one Nucleophile / Precursor Contains a secondary amine nitrogen within a lactam ring.
1-Bromo-3-chloropropane Electrophile / Alkylating Agent A colorless liquid used in organic synthesis to introduce a 3-chloropropyl group. sanjaychemindia.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst (PTC).

Weak bases like potassium carbonate are often preferred over strong bases such as sodium hydroxide to minimize the formation of undesired byproducts from the dehydrohalogenation of 1-bromo-3-chloropropane. phasetransfercatalysis.comgoogleapis.com The reaction temperature is also carefully controlled, often kept moderate to prevent side reactions. phasetransfercatalysis.com

The solvent system plays a significant role. While a variety of solvents can be used, the choice depends on the solubility of the reactants and the base. In some cases, an excess of 1-bromo-3-chloropropane itself can serve as the solvent. googleapis.com

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions where reactants are in different phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). A PTC, such as a quaternary ammonium (B1175870) salt, can improve reaction rates and yields in N-alkylation reactions. phasetransfercatalysis.com

Table 2: Optimization Parameters for N-Alkylation

Parameter Considerations Potential Impact
Base Strength (weak vs. strong) Minimizes dehydrohalogenation side reactions. phasetransfercatalysis.comgoogleapis.com
Solvent Polarity, aprotic vs. protic Affects solubility of reactants and reaction rate.
Temperature Low to moderate Reduces the formation of impurities. phasetransfercatalysis.com

| Catalyst | Phase-Transfer Catalyst | Can enhance reaction rate and efficiency. phasetransfercatalysis.com |

Alternative Precursors and Reagents

While morpholin-3-one and 1-bromo-3-chloropropane are the most common precursors, other reagents could theoretically be employed. For instance, other dihalogenated propanes like 1,3-dibromopropane (B121459) or 1,3-dichloropropane (B93676) could be used as the alkylating agent. However, 1,3-dibromopropane would increase the likelihood of a second alkylation reaction, forming a quaternized byproduct, while 1,3-dichloropropane would be significantly less reactive than 1-bromo-3-chloropropane, requiring more forcing reaction conditions. The unique combination of a highly reactive bromine atom and a less reactive chlorine atom in 1-bromo-3-chloropropane makes it an ideal reagent for this specific transformation. phasetransfercatalysis.com

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and reduced environmental impact. This has led to the exploration of novel strategies for the synthesis of morpholine (B109124) derivatives, including one-pot procedures.

Green Chemistry Principles in Synthesis

Process Intensification and Scale-Up Considerations

Process intensification aims to develop more efficient, safer, and environmentally friendly manufacturing processes. For the synthesis of this compound, which is typically achieved via the N-alkylation of morpholin-3-one with 1-bromo-3-chloropropane, both continuous flow and optimized batch processes are key areas of development.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency in product quality. nih.gov A hypothetical continuous flow process for the synthesis of this compound can be envisioned as follows:

A solution of morpholin-3-one and a suitable base (e.g., potassium carbonate) in a solvent such as acetonitrile (B52724) is pumped and mixed in-line with a solution of 1-bromo-3-chloropropane. This reaction mixture then enters a heated reactor coil where the N-alkylation takes place. The residence time in the reactor is precisely controlled to maximize conversion while minimizing the formation of impurities. The product stream can then be passed through an in-line purification module, such as a packed bed of silica gel or a liquid-liquid extraction unit, to continuously remove byproducts and unreacted starting materials.

Key advantages of a continuous flow approach include:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling reactive intermediates and exothermic reactions.

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control, preventing hot spots and reducing the formation of thermal degradation products.

Rapid Optimization: Process parameters such as temperature, pressure, residence time, and stoichiometry can be quickly screened to identify optimal reaction conditions.

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, rather than requiring larger, more complex batch reactors. rsc.org

Recent advancements have demonstrated the feasibility of N-alkylation of lactams in continuous flow systems, suggesting that this methodology is highly applicable to the synthesis of this compound. acs.orgchemrxiv.orgresearchgate.net

While continuous flow offers many benefits, batch processing remains a prevalent method in the chemical industry. Optimization of the batch synthesis of this compound is crucial for improving efficiency and reducing costs. The primary reaction involves the N-alkylation of morpholin-3-one.

Key parameters for optimization include:

Choice of Base: The selection of a suitable base is critical to deprotonate the nitrogen atom of the morpholin-3-one, facilitating the nucleophilic attack on the alkyl halide. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine). The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent Selection: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed for N-alkylation reactions.

Reaction Temperature and Time: Optimizing the temperature and reaction time is a trade-off between achieving a high conversion rate and minimizing the formation of impurities. Higher temperatures can accelerate the reaction but may also lead to side reactions.

Stoichiometry of Reactants: The molar ratio of the alkylating agent (1-bromo-3-chloropropane) to the morpholin-3-one can influence the selectivity of the reaction, particularly in preventing dialkylation.

Below is an illustrative data table showcasing the potential impact of different bases on the reaction yield.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801285
2Cs₂CO₃Acetonitrile80892
3NaHDMF25695
4TriethylamineAcetonitrile802465

This data is illustrative and represents typical trends in N-alkylation reactions.

Achieving high purity and yield is paramount in the synthesis of fine chemicals. For this compound, several strategies can be employed:

Minimizing Side Reactions: The primary side reaction in the N-alkylation of morpholin-3-one is the potential for dialkylation or reaction at the oxygen atom of the lactam. Careful control of stoichiometry and reaction conditions can minimize these unwanted reactions. The use of a phase-transfer catalyst can sometimes improve selectivity in N-alkylation reactions.

Effective Purification Methods: Post-reaction work-up and purification are critical for obtaining a high-purity product. Common techniques include:

Crystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial for obtaining high purity and yield.

Chromatography: Column chromatography is often used for purification, especially at the laboratory scale, to separate the desired product from impurities with similar physical properties.

Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.

In-process Monitoring: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to monitor the progress of the reaction allows for precise determination of the reaction endpoint, preventing the formation of excess impurities due to prolonged reaction times or overheating.

The following table illustrates the effect of different purification methods on the final purity of the compound.

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Recrystallization (Ethanol/Water)9098.585
Column Chromatography (Silica Gel)90>9970
Distillation (Vacuum)909790

This data is for illustrative purposes.

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comub.eduyoutube.com

For this compound, the most logical retrosynthetic disconnection is the C-N bond between the nitrogen of the morpholine ring and the propyl chain. This disconnection corresponds to an N-alkylation reaction, a reliable and well-established synthetic transformation.

This leads to two key synthons: the morpholin-3-one anion and a 3-chloropropyl cation. The synthetic equivalents for these synthons are morpholin-3-one and a 1-halo-3-chloropropane, such as 1-bromo-3-chloropropane .

The retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Disconnection: C-N bond (N-alkylation)

Synthons: Morpholin-3-one anion and 3-chloropropyl cation

Starting Materials: Morpholin-3-one and 1-bromo-3-chloropropane

This analysis suggests a straightforward synthetic route, which is the N-alkylation of morpholin-3-one with 1-bromo-3-chloropropane in the presence of a base. Morpholin-3-one itself can be synthesized from simpler precursors, such as diethanolamine, through cyclization reactions.

Reactivity and Chemical Transformations of 4 3 Chloropropyl Morpholin 3 One

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The key reaction pathway for the chloropropyl group on 4-(3-chloropropyl)morpholin-3-one is nucleophilic substitution. Due to the substrate being a primary alkyl halide, these reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This single-step, concerted process involves the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the carbon-chlorine bond.

While specific, in-depth computational studies on the SN2 reactivity of this compound are not extensively documented in publicly available literature, the mechanism can be thoroughly elucidated based on well-established principles of physical organic chemistry. The reaction involves a nucleophile (Nu:⁻) attacking the carbon atom bonded to the chlorine (the electrophilic center), while the chloride ion acts as the leaving group.

The SN2 reaction proceeds through a single, high-energy transition state. For this compound, this transition state is characterized by a pentacoordinate carbon atom. In this state, the incoming nucleophile and the departing chloride leaving group are both partially bonded to the α-carbon of the propyl chain. The geometry around this carbon atom is trigonal bipyramidal. The three non-reacting groups (two hydrogen atoms and the adjacent carbon of the propyl chain) lie in a single plane with the central carbon, while the nucleophile and the leaving group are positioned on opposite sides of this plane. This "backside attack" geometry is a hallmark of the SN2 mechanism.

The primary alkyl chloride structure of the propyl side chain makes this compound an excellent substrate for reaction with a wide range of nucleophiles.

Oxygen-based nucleophiles readily react with this compound to form ether linkages. These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more potent alkoxide or phenoxide nucleophile. The general reaction involves the displacement of the chloride ion by the oxygen nucleophile.

Table 1: Representative SN2 Reactions with Oxygen-Centered Nucleophiles

Nucleophile PrecursorBaseProductProduct Class
PhenolK₂CO₃4-(3-Phenoxypropyl)morpholin-3-oneAryl Ether
EthanolNaH4-(3-Ethoxypropyl)morpholin-3-oneAlkyl Ether
Benzyl AlcoholKOtBu4-(3-(Benzyloxy)propyl)morpholin-3-oneAlkyl Ether

Reactions with Various Nucleophiles

Nitrogen-Centered Nucleophiles (e.g., amines, amides, heterocyclic nitrogens)

Nitrogen nucleophiles are highly effective in displacing the chloride from this compound, leading to the formation of various substituted amines. Primary and secondary amines, amides, and nitrogen-containing heterocycles can all serve as competent nucleophiles in this transformation. Such reactions are fundamental in building more complex molecules, often used in pharmaceutical synthesis. For instance, a related compound, 4-[4-(3-chloro-2-hydroxy-propyl amino)-phenyl]-morpholin-3-one, is known to react with potassium phthalimide, a nitrogen nucleophile. chemicalbook.com

Table 2: Representative SN2 Reactions with Nitrogen-Centered Nucleophiles

NucleophileBase (if needed)ProductProduct Class
AmmoniaN/A (or excess NH₃)4-(3-Aminopropyl)morpholin-3-onePrimary Amine
DiethylamineK₂CO₃4-(3-(Diethylamino)propyl)morpholin-3-oneTertiary Amine
PhthalimideK₂CO₃2-(3-(3-Oxomorpholino)propyl)isoindoline-1,3-dioneN-Alkyl Phthalimide
ImidazoleNaH4-(3-(1H-Imidazol-1-yl)propyl)morpholin-3-oneN-Alkyl Heterocycle

Sulfur-Centered Nucleophiles

The electrophilic nature of the terminal carbon in the 3-chloropropyl group makes it susceptible to nucleophilic substitution by various sulfur-containing reagents. These reactions are fundamental for the introduction of sulfur-containing moieties, leading to the formation of thioethers and other related compounds.

A common transformation involves the reaction of this compound with thiols in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride ion in an S_N2 reaction. For instance, reaction with sodium thiophenoxide would yield 4-(3-(phenylthio)propyl)morpholin-3-one. The general scheme for this reaction is as follows:

Reaction Scheme:

R-SH + Base → R-S⁻ + HB⁺

R-S⁻ + Cl-(CH₂)₃-N(C₄H₆O)=O → R-S-(CH₂)₃-N(C₄H₆O)=O + Cl⁻

This methodology provides a straightforward route to a variety of thioethers with diverse R groups, depending on the starting thiol.

Carbon-Centered Nucleophiles

The chloropropyl side chain of this compound also readily reacts with carbon-centered nucleophiles, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

Cyanide Ion: Reaction with cyanide ions, typically from a salt like sodium or potassium cyanide, results in the displacement of the chloride to form the corresponding nitrile, 4-(3-cyanopropyl)morpholin-3-one. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a range of other functionalized molecules. researchgate.net

Malonic Ester Synthesis: A classic method for forming carbon-carbon bonds is the malonic ester synthesis. organic-chemistry.orglibretexts.orgwikipedia.org The enolate of diethyl malonate, generated by a base such as sodium ethoxide, can act as a nucleophile and displace the chloride from this compound. libretexts.orgwikipedia.orgyoutube.com The resulting product can then be hydrolyzed and decarboxylated to yield a carboxylic acid derivative. libretexts.orgwikipedia.org This multi-step process effectively adds a -CH₂COOH group to the original side chain. wikipedia.org

Grignard Reagents: While Grignard reagents are strong nucleophiles, their reaction with the chloropropyl group can be complicated by their basicity, which may lead to elimination reactions. However, under carefully controlled conditions, they can be used to introduce alkyl or aryl groups at the terminal position of the side chain.

Reactions Involving the Morpholin-3-one (B89469) Ring System

The morpholin-3-one ring itself possesses reactive sites that can undergo various transformations, including ring-opening, reactions at the carbonyl group, and modifications at the nitrogen atom.

Ring-Opening Reactions

The amide linkage within the morpholin-3-one ring is susceptible to cleavage under both acidic and basic conditions.

Hydrolysis: Hydrolysis of the morpholin-3-one ring can be achieved by heating in the presence of a strong acid or base. google.com This process breaks the amide bond, leading to the formation of an amino acid derivative. For example, acidic hydrolysis of this compound would yield N-(3-chloropropyl)-N-(2-hydroxyethyl)glycine. The reaction temperature for hydrolysis is often between 20-100°C, with 90-100°C being a preferred range for achieving a higher yield of the hydrolyzed product. google.com

Reactions at the Carbonyl Group

The carbonyl group (C=O) at the 3-position of the morpholinone ring is a key site for chemical modifications.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) through methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org More commonly, it can be reduced to a secondary alcohol using hydride-based reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). libretexts.org This transformation converts the morpholin-3-one to a morpholine (B109124) derivative. For instance, reduction of this compound with LiAlH₄ would yield 4-(3-chloropropyl)morpholine (B193441). libretexts.org

Thionation: The carbonyl oxygen can be replaced with sulfur by reacting with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), resulting in the formation of the corresponding morpholin-3-thione.

Grignard Addition: Grignard reagents can add to the carbonyl group to form a tertiary alcohol after acidic workup. nih.gov This reaction provides a route to introduce a variety of substituents at the 3-position of the morpholine ring.

Modifications of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring, being a tertiary amine, can undergo further reactions.

Quaternization: The nitrogen atom can be alkylated by a second electrophile to form a quaternary ammonium (B1175870) salt. nih.gov For example, reaction with an alkyl halide like methyl iodide would lead to the formation of 4-(3-chloropropyl)-4-methylmorpholin-3-onium iodide.

Formation of Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, including bicyclic and spirocyclic systems.

Intramolecular Cyclization: If a nucleophilic center is introduced into the molecule, intramolecular cyclization can occur. For instance, if the terminal chlorine is replaced by a nucleophile that can then react with another part of the molecule, a new ring system can be formed. An example would be the conversion of the chloro group to an amine, which could then potentially react with the carbonyl group to form a bicyclic lactam.

Multicomponent Reactions: The morpholin-3-one scaffold is a "privileged" structure in drug design. researchgate.net Derivatives of this compound can be utilized in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for generating libraries of structurally diverse molecules for biological screening. For example, the Ugi reaction, which involves an isocyanide, a carboxylic acid, an amine, and a ketone or aldehyde, can be adapted to include derivatives of morpholin-3-one to create complex peptide-like structures. acs.org

Interactive Data Tables

Table 1: Reactions with Nucleophiles at the Chloropropyl Side Chain

NucleophileReagent(s)ProductReaction Type
ThiolateR-SH, Base4-(3-(Alkyl/Arylthio)propyl)morpholin-3-oneS_N2
CyanideNaCN or KCN4-(3-Cyanopropyl)morpholin-3-oneS_N2
Malonate EnolateCH₂(COOEt)₂, NaOEtDiethyl 2-(3-(3-oxomorpholino)propyl)malonateS_N2

Table 2: Reactions of the Morpholin-3-one Ring

ReactionReagent(s)Product
HydrolysisH₃O⁺ or OH⁻, heatN-(3-chloropropyl)-N-(2-hydroxyethyl)glycine
Carbonyl ReductionLiAlH₄ then H₂O4-(3-Chloropropyl)morpholine
Nitrogen QuaternizationCH₃I4-(3-Chloropropyl)-4-methylmorpholin-3-onium iodide

Cyclization Reactions

The presence of a nucleophilic nitrogen and an electrophilic chloropropyl chain within the same molecule allows for intramolecular cyclization reactions. These reactions are often driven by the formation of a thermodynamically stable five- or six-membered ring. In the case of compounds like N-(3-chloropropyl) substituted amines, treatment with a base can induce intramolecular cyclization to form a pyrrolidine (B122466) or piperidine (B6355638) ring. For instance, N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate undergoes intramolecular cyclization to form a proline derivative. nih.govtandfonline.comresearchgate.net Such reactions are crucial in the synthesis of various heterocyclic scaffolds. nih.govrsc.orgnih.gov

An example of intramolecular cyclization is the formation of a morpholine ring itself from an appropriate precursor. researchgate.net While 4-(3-chloropropyl)morpholine already contains a morpholine ring, the chloropropyl side chain can participate in further cyclization reactions with other functional groups that might be introduced into the molecule.

Coupling Reactions

The alkyl halide functionality of 4-(3-chloropropyl)morpholine allows it to participate in various coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds.

One of the most prominent examples is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper. libretexts.orgwikipedia.orgrsc.orgmdpi.comorganic-chemistry.org While the primary substrate for Sonogashira coupling is an aryl or vinyl halide, the principles of palladium-catalyzed cross-coupling can be extended to alkyl halides under specific conditions. For instance, N-substituted 1,2,3-triazoles can be synthesized through the bromo-directed N-2 alkylation of NH-1,2,3-triazoles with alkyl halides. organic-chemistry.org

Furthermore, palladium-catalyzed C-N coupling reactions are widely used to connect amines with aryl halides. researchgate.net In a reversed scenario, the morpholine nitrogen of 4-(3-chloropropyl)morpholine can act as the nucleophile in such coupling reactions.

The following table summarizes representative coupling reactions involving substrates similar to 4-(3-chloropropyl)morpholine.

Reactant 1Reactant 2Catalyst/ReagentsProduct TypeReference(s)
Aryl or Vinyl HalideTerminal AlkynePalladium catalyst, Copper(I) cocatalyst, Amine baseConjugated Enyne or Arylalkyne libretexts.orgwikipedia.org
4-Bromo-NH-1,2,3-triazoleAlkyl HalideK₂CO₃ in DMF2-Substituted 4-bromo-1,2,3-triazole organic-chemistry.org
4-ChloroanisoleMorpholinePalladium-phosphine complexN-Aryl-morpholine researchgate.net

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient in generating molecular complexity. mdpi.comnih.govnih.gov The reactivity of the lactam moiety in this compound suggests its potential participation in MCRs. For instance, γ-lactam derivatives can be synthesized through MCRs and subsequently functionalized. mdpi.comnih.gov Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for the synthesis of lactams and their derivatives. thieme-connect.com

The amino group of a morpholine derivative can also participate in MCRs. For example, the synthesis of γ-lactam derivatives has been achieved through a multicomponent reaction involving amines, aldehydes, and pyruvate (B1213749) derivatives. nih.gov

Photochemical and Electrochemical Reactivity

Photolytic Degradation Pathways

The photolytic degradation of morpholine and its derivatives has been studied, particularly in the context of environmental remediation. The degradation of morpholine in aqueous solutions can be induced by UV irradiation, a process that is significantly enhanced by the presence of a photocatalyst like TiO₂. rsc.orgrsc.org The degradation proceeds through the formation of various intermediates, including hydroxy and oxo derivatives of morpholine. rsc.org The morpholine ring can be cleaved, leading to the formation of smaller aliphatic compounds. rsc.orgrsc.org Studies on other cyclic amines, such as in psychotropic drugs, also show that UV irradiation can lead to ring cleavage. nih.gov The self-decomposition of morpholine can also occur, leading to products like ethenol and ethenamine. acs.org The presence of the chloropropyl group and the lactam functionality in this compound would likely influence its photodegradation pathway, potentially leading to a different array of photoproducts.

Electrochemical Transformations

The electrochemical behavior of morpholine has been investigated, showing an irreversible oxidation process at a boron-doped diamond electrode. tandfonline.com The electrochemical reaction of morpholine with quinoline (B57606) N-oxides, catalyzed by copper(II) acetate, can lead to the formation of aminoquinolines through a C-H/N-H cross-coupling reaction. mdpi.com This process involves the generation of a morpholine radical, which has been detected by electron paramagnetic resonance (EPR) spectroscopy. mdpi.com

Furthermore, electrochemical methods have been developed for the synthesis of substituted morpholines via intramolecular etherification. acs.org The degradation of morpholine by certain Mycobacterium strains also involves a cytochrome P-450-catalyzed process, indicating that the molecule can undergo biologically-mediated redox reactions. nih.govresearchgate.net These findings suggest that this compound would also be electrochemically active, with potential for both degradation and synthetic transformations under electrochemical conditions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of "4-(3-Chloropropyl)morpholin-3-one". By analyzing the chemical shifts, coupling constants, and correlations between different nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled.

To fully elucidate the complex structure, a suite of multi-dimensional NMR experiments would be employed. chemicalbook.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would reveal the connectivity of hydrogen atoms within the molecule. chemicalbook.com For "this compound", COSY would show correlations between the protons of the chloropropyl chain and within the morpholinone ring, confirming their respective spin systems. For instance, the protons on C5 and C6 of the morpholine (B109124) ring would show cross-peaks, as would the adjacent methylene (B1212753) groups in the 3-chloropropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak, definitively linking the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This technique is invaluable for connecting the different fragments of the molecule. For "this compound", key HMBC correlations would be expected between the protons of the N-CH₂ group of the propyl chain and the carbons of the morpholinone ring (C2 and C6), as well as the carbonyl carbon (C3). These correlations are critical for confirming the point of attachment of the chloropropyl group to the nitrogen atom of the morpholinone ring.

A hypothetical data table for the expected NMR signals is presented below, based on general chemical shift principles for similar structures.

Atom Position¹H Chemical Shift (ppm, hypothetical)¹³C Chemical Shift (ppm, hypothetical)Key HMBC Correlations (H→C, hypothetical)
1' (N-CH₂)3.5 - 3.748 - 52C2, C6, C3, C2'
2' (-CH₂-)1.9 - 2.128 - 32C1', C3'
3' (-CH₂Cl)3.6 - 3.840 - 44C2'
2 (N-CH₂)4.2 - 4.445 - 49C3, C6
5 (-O-CH₂)3.8 - 4.065 - 69C6
6 (-CH₂-N)3.3 - 3.550 - 54C2, C5, C1'
3 (C=O)-168 - 172-

For "this compound" in its solid form, different crystalline arrangements, or polymorphs, may exist. These polymorphs can have distinct physical properties. Solid-State NMR (ssNMR) is a powerful technique to study these forms. ganeshremedies.com By analyzing the ¹³C chemical shifts and relaxation times under magic-angle spinning (MAS) conditions, ssNMR can differentiate between polymorphs, as the local electronic environment of each carbon nucleus is sensitive to the crystal packing. This provides insights into intermolecular interactions in the solid state. ganeshremedies.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of "this compound". bldpharm.com By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), the exact molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. For C₇H₁₁ClNO₂, the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ ions.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. bldpharm.com The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. For "this compound", key fragmentation pathways would likely involve:

Loss of the chloropropyl side chain: Cleavage of the N-C bond of the propyl group.

Alpha-cleavage adjacent to the nitrogen: This is a common fragmentation for amines and could lead to the formation of a stable morpholinone-containing cation. google.com

Fragmentation of the morpholinone ring: This could involve the loss of small neutral molecules like CO or C₂H₄O.

Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and confirmation of the connectivity of its different parts.

Ion (hypothetical)m/z (hypothetical)Description
[M]⁺176/178Molecular ion
[M - Cl]⁺141Loss of a chlorine radical
[M - CH₂Cl]⁺127Cleavage of the C-C bond adjacent to chlorine
[C₄H₆NO₂]⁺100Ion corresponding to the morpholin-3-one (B89469) ring after loss of the side chain

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

For "this compound", the key vibrational modes would be:

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹, is expected for the amide carbonyl group in the morpholinone ring. This would be a defining feature of the molecule.

C-N Stretch: Vibrations associated with the C-N bonds of the morpholine ring and the propyl chain would appear in the fingerprint region of the spectrum.

C-O-C Stretch: The ether linkage within the morpholine ring would give rise to a characteristic strong band in the IR spectrum, usually around 1100 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch would be observed in the lower frequency region of the IR spectrum, typically between 600 and 800 cm⁻¹.

CH₂ Vibrations: Stretching and bending vibrations of the various methylene (CH₂) groups in the molecule would be prominent in both IR and Raman spectra, typically in the 2800-3000 cm⁻¹ and 1400-1500 cm⁻¹ regions, respectively.

Differences in the vibrational spectra between the solid state and a solution could indicate different conformational preferences in each phase. researchgate.net Furthermore, Raman spectroscopy can be particularly useful for studying polymorphism, as changes in crystal packing can lead to noticeable shifts in the frequencies and intensities of the Raman bands. americanpharmaceuticalreview.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography-Mass Spectrometry Coupling (GC-MS, LC-MS/MS)

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the identification and structural elucidation of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are instrumental in analyzing process-related impurities and degradation products in various matrices. For a molecule like this compound, these techniques offer high sensitivity and specificity, enabling detailed structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of this compound by GC-MS may be feasible, though its polarity and the presence of the lactam and chloroalkyl groups could present challenges regarding thermal stability in the injector and column. For similar polar compounds like morpholine, derivatization is a common strategy to improve volatility and achieve better chromatographic performance. nih.govresearchgate.netnih.gov For instance, morpholine can be derivatized with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which is readily analyzable by GC-MS. nih.govresearchgate.net

Should direct analysis be attempted, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic pattern of fragment ions. The fragmentation would likely proceed through several pathways, including cleavage of the chloropropyl sidechain, alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, and fragmentation of the morpholinone ring itself. researchgate.net

The table below outlines the predicted key fragments for this compound based on general fragmentation rules and data from related structures.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFragmentation Pathway
177/179[C7H12ClNO2]⁺Molecular Ion (M⁺) with 37Cl isotope peak
142[M - Cl]⁺Loss of chlorine radical
100[C5H8NO]⁺Cleavage of the C-C bond beta to the nitrogen, loss of chloromethyl radical
86[C4H8NO]⁺Alpha-cleavage adjacent to the carbonyl group
57[C3H5O]⁺Fragment from morpholinone ring cleavage

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. This technique is frequently employed for the characterization of impurities and degradation products of pharmaceuticals containing the morpholin-3-one moiety, such as Rivaroxaban. rsc.orgkingston.ac.ukresearchgate.net

Chromatographic Separation: Separation would typically be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). Analytical methods developed for Rivaroxaban and its impurities consistently utilize C18 columns. rsc.orgsymbiosisonlinepublishing.comresearchgate.netnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like ammonium (B1175870) acetate, ammonium formate, or formic acid to ensure good peak shape and ionization efficiency. rsc.orgrasayanjournal.co.in Gradient elution is often employed to effectively separate compounds with differing polarities. nih.govgoogle.com

The following table summarizes typical LC conditions used for the analysis of related morpholinone-containing compounds.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) symbiosisonlinepublishing.comresearchgate.netnih.gov
Mobile Phase AAqueous buffer (e.g., 20 mM Ammonium Acetate, 10mM Ammonium Formate, or 0.1% Formic Acid) rsc.orgrasayanjournal.co.in
Mobile Phase BAcetonitrile or Methanol nih.govgoogle.com
Elution ModeGradient google.com
Flow Rate0.8 - 1.5 mL/min researchgate.netnih.gov
DetectionUV (e.g., 250-254 nm), ESI-MS/MS rasayanjournal.co.innih.gov

Mass Spectrometric Detection and Fragmentation: Electrospray ionization (ESI) in the positive ion mode would be the preferred method, resulting in the formation of the protonated molecule, [M+H]⁺, at m/z 178. Collision-induced dissociation (CID) of this precursor ion in the tandem mass spectrometer would yield a series of product ions characteristic of the molecule's structure.

Analysis of Rivaroxaban degradation products has shown that the morpholin-3-one ring is a common point of fragmentation. rsc.orgresearchgate.net For this compound, key fragmentation pathways would involve the loss of the chloropropyl side chain and cleavages within the heterocyclic ring.

The predicted precursor and product ions for LC-MS/MS analysis are detailed in the table below.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Structure of Product IonFragmentation Pathway
178142[C7H12NO2]⁺Loss of HCl from the protonated molecule
102[C4H8NO2]⁺Protonated morpholin-3-one, loss of chloropropene
88[C3H6NO2]⁺Fragment from cleavage of the morpholinone ring
77[C3H7Cl]⁺Chloropropyl cation

This combination of liquid chromatographic separation with tandem mass spectrometry provides a robust and definitive method for the identification and structural confirmation of this compound, even at trace levels.

Computational and Theoretical Chemistry

Molecular Modeling and Quantum Chemical Calculations

There are no specific molecular modeling or quantum chemical calculation studies published for 4-(3-chloropropyl)morpholin-3-one.

Density Functional Theory (DFT) Studies on Electronic Structure

No dedicated Density Functional Theory (DFT) studies on the electronic structure of this compound have been found in the scientific literature. DFT is a common computational method used to investigate the electronic properties of molecules, providing insights into orbitals, charge distribution, and reactivity. acs.org

Ab Initio Methods for Geometry Optimization and Energy Calculations

Similarly, there is no available research that has employed ab initio methods for the geometry optimization and energy calculations of this compound. These methods are fundamental in computational chemistry for determining the most stable three-dimensional structure of a molecule and its energetic properties.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would describe the different spatial arrangements of its atoms and their relative energies, has not been documented. Such an analysis is crucial for understanding the molecule's flexibility and how it might interact with other molecules. researchgate.net Studies on the parent morpholine (B109124) molecule have identified stable chair conformations. acs.orgnih.gov

Prediction of Spectroscopic Properties

While experimental spectroscopic data may exist for related compounds, there are no published computational predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound. Theoretical predictions are valuable for interpreting experimental data and confirming molecular structures.

Quantitative Structure-Property Relationships (QSPR) (excluding biological activity)

No Quantitative Structure-Property Relationship (QSPR) studies focusing on the physicochemical properties of this compound have been identified. QSPR models are used to predict the properties of chemicals based on their molecular structure. nih.gov

Based on a comprehensive review of available scientific literature, there is limited to no specific information regarding the advanced chemical research applications of This compound within the precise framework of the requested outline. The applications detailed below are often associated with the structurally similar but distinct compound, 4-(3-chloropropyl)morpholine (B193441), and direct evidence for the -3-one variant in these specific roles is not prominently documented in the reviewed sources.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound”. The available data does not support the creation of content for the specified sections and subsections.

Applications and Role in Advanced Chemical Research Excluding Clinical Human Trials

Analytical Standards and Reference Materials Development

The compound 4-(3-Chloropropyl)morpholin-3-one, particularly in its hydrochloride salt form, serves a critical role in the pharmaceutical industry as an analytical standard. Its primary application in this context is as a certified reference material (CRM) for the quality control of active pharmaceutical ingredients (APIs). Specifically, it is recognized as a process impurity of the kinase inhibitor drug, Gefitinib. The availability of a well-characterized reference standard for this impurity is essential for ensuring the purity and safety of the final drug product.

The development of this compound as a certified reference material follows stringent protocols outlined by international standards such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories. These standards ensure that the reference material is of high purity, is stable, and has a well-documented chain of custody for its certified values.

Producers of reference materials, such as LGC Standards, supply 4-(3-Chloropropyl)morpholine (B193441) hydrochloride as an impurity reference standard. This provision allows pharmaceutical manufacturers and regulatory agencies to accurately identify and quantify this specific impurity during the quality assessment of Gefitinib.

The process of establishing a certified reference material involves several key stages, including:

Synthesis and Purification: The compound is synthesized and purified to achieve a high degree of chemical purity.

Comprehensive Characterization: The identity and purity of the compound are rigorously confirmed using a variety of analytical techniques. This typically includes spectroscopic methods to confirm the structure and chromatographic methods to assess purity.

Homogeneity and Stability Studies: The batch of the reference material is tested to ensure that it is homogeneous, meaning that the property of interest is uniform throughout the entire batch. Stability studies are also conducted under various environmental conditions to determine the shelf life and appropriate storage conditions.

Certification: An accredited body certifies the reference material, providing a certificate of analysis that details its properties, purity, and the uncertainty associated with the certified value.

Below are tables representing typical data that would be generated during the characterization and certification of this compound as a reference material.

Table 1: Physicochemical and Spectroscopic Data for this compound Reference Standard

PropertyValue
Chemical Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
¹H NMR Peaks corresponding to the molecular structure
¹³C NMR Peaks corresponding to the molecular structure
Mass Spectrometry (MS) Molecular ion peak consistent with the structure
Infrared (IR) Spectroscopy Characteristic absorption bands for functional groups

Table 2: Purity and Certification Details of a Typical Batch of this compound CRM

ParameterSpecification / Result
Purity (by HPLC) ≥99.5%
Identity Conforms to structure
Homogeneity Homogeneous
Long-term Stability Stable
Certified Value & Uncertainty Purity value with associated uncertainty
Accreditation ISO 17034 / ISO/IEC 17025

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern chemical synthesis. For 4-(3-chloropropyl)morpholin-3-one, future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation.

Future strategies will likely incorporate:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including 4-aminoquinoline (B48711) derivatives. mdpi.com Applying microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability. iupac.org The development of a flow-based synthesis for this compound would represent a significant advancement over traditional batch processing, potentially leading to higher purity and reduced waste.

Catalytic Methods: The use of novel catalysts can enable more direct and atom-economical synthetic pathways. Research into catalytic C-H activation, as demonstrated in the functionalization of quinolines, could inspire new routes to substituted morpholin-3-ones, minimizing the need for pre-functionalized starting materials. mdpi.com

Bio-catalysis: Employing enzymes or whole-cell systems for the synthesis of morpholin-3-one (B89469) precursors could offer a highly selective and environmentally benign alternative to traditional chemical methods.

A comparative table of potential synthetic routes is presented below:

Synthetic RouteAdvantagesChallenges
Conventional Batch Synthesis Well-established procedures.Often requires harsh conditions, generates significant waste.
Microwave-Assisted Synthesis Faster reaction times, improved yields, lower energy consumption. mdpi.comScalability can be a concern for industrial production.
Flow Chemistry Precise reaction control, enhanced safety, easy scalability. iupac.orgInitial setup costs can be high.
Catalytic C-H Activation High atom economy, reduced number of synthetic steps. mdpi.comCatalyst development and optimization can be complex.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability can be limiting factors.

Exploration of Novel Reactivity Patterns

The this compound molecule possesses two key reactive sites: the morpholin-3-one core and the terminal chloro-propyl side chain. Future research is poised to explore the unique reactivity of this dual functionality.

Reactions at the Morpholin-3-one Core: The lactam functionality within the morpholin-3-one ring offers a platform for various chemical transformations. For instance, reactions with phosphorus reagents, such as triethyl phosphite (B83602) prompted by phosphoryl chloride, have been shown to yield novel heterocyclic phosphonates and bisphosphonates from morpholin-3-one and its derivatives. nih.gov Exploring similar reactions with this compound could lead to new classes of compounds with potential applications in medicinal chemistry.

Functionalization of the Chloropropyl Chain: The terminal chlorine atom is a versatile handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, amines, thiols, and alkoxides, leading to a diverse library of derivatives. These derivatives could be designed to have specific biological activities or material properties.

Intramolecular Cyclizations: The proximity of the chloropropyl chain to the morpholin-3-one ring could enable intramolecular cyclization reactions, leading to the formation of novel bicyclic or spirocyclic heterocyclic systems. These complex scaffolds are of significant interest in drug discovery.

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

Understanding the fate and behavior of this compound and its derivatives in complex environments, such as biological systems or during polymerization reactions, requires advanced analytical techniques.

Positron Emission Tomography (PET): The morpholin-3-one scaffold has been successfully incorporated into PET tracers for imaging biological targets like monoacylglycerol lipase (B570770) (MAGL). ethz.ch By labeling this compound or its derivatives with a positron-emitting radionuclide, such as carbon-11, it would be possible to develop novel PET probes for in vivo imaging. This could facilitate research into the pharmacokinetics and target engagement of drugs derived from this scaffold.

In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on reaction kinetics and mechanisms. Applying these techniques to the synthesis and subsequent reactions of this compound would enable a deeper understanding of the processes involved, leading to better optimization and control.

Advanced Mass Spectrometry: High-resolution mass spectrometry coupled with techniques like hydrogen-deuterium exchange (HDX-MS) could be used to study the interactions of this compound derivatives with biological macromolecules, providing insights into their mechanism of action.

Computational Design of Novel Transformations and Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives and reactions.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites within the molecule, calculate reaction energy barriers, and elucidate reaction mechanisms. nih.gov This can guide the experimental design of novel transformations and help in understanding unexpected reactivity.

Molecular Docking and Dynamics Simulations: For derivatives of this compound designed as potential drug candidates, molecular docking can predict their binding modes to target proteins. nih.govmdpi.com Subsequent molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of this compound derivatives with their biological activity. This can aid in the rational design of more potent and selective compounds.

Potential for Integration into Emerging Chemical Technologies

The unique properties of this compound and its derivatives make them promising candidates for integration into a variety of emerging technologies.

Drug Discovery: The morpholine (B109124) and morpholin-3-one motifs are considered privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.net The ability to readily functionalize the chloropropyl chain of this compound makes it an attractive scaffold for the development of new therapeutic agents, potentially targeting a wide range of diseases. nih.govnih.gov

Polymer Chemistry: The chloropropyl group can act as an initiator or a functional monomer in polymerization reactions. This could enable the incorporation of the morpholin-3-one moiety into polymer backbones or as pendant groups, leading to the development of novel functional materials with tailored properties, such as enhanced thermal stability or biocompatibility.

Nanotechnology: Derivatives of this compound could be used to functionalize the surface of nanoparticles, creating targeted drug delivery systems or novel imaging agents. The morpholine group can improve the water solubility and biocompatibility of these nanomaterials.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. Further research could explore the potential of its derivatives as novel herbicides, fungicides, or insecticides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.